molecular formula C9H9ClFNO2 B11946771 2-chloroethyl N-(4-fluorophenyl)carbamate CAS No. 370-95-6

2-chloroethyl N-(4-fluorophenyl)carbamate

Katalognummer: B11946771
CAS-Nummer: 370-95-6
Molekulargewicht: 217.62 g/mol
InChI-Schlüssel: FUZYRDRQAWTOEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-(4-fluorophenyl)carbamate typically involves the reaction of 4-fluoroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C for 1-2 hours with constant stirring . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloroethyl N-(4-fluorophenyl)carbamate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like TEA.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Specific reagents would depend on the desired transformation.

Major Products Formed

    Nucleophilic Substitution: Substituted carbamates.

    Hydrolysis: 4-fluoroaniline and 2-chloroethanol.

Wissenschaftliche Forschungsanwendungen

2-chloroethyl N-(4-fluorophenyl)carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloroethyl N-(4-fluorophenyl)carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various molecular pathways, depending on the specific target proteins involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloroethyl N-(4-fluorophenyl)carbamate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Eigenschaften

CAS-Nummer

370-95-6

Molekularformel

C9H9ClFNO2

Molekulargewicht

217.62 g/mol

IUPAC-Name

2-chloroethyl N-(4-fluorophenyl)carbamate

InChI

InChI=1S/C9H9ClFNO2/c10-5-6-14-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)

InChI-Schlüssel

FUZYRDRQAWTOEK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)OCCCl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.